Cas no 210769-93-0 (L-METHIONINE, N-[(2S)-2-HYDROXY-1-OXOPROPYL]-)

L-METHIONINE, N-[(2S)-2-HYDROXY-1-OXOPROPYL]- structure
210769-93-0 structure
Product name:L-METHIONINE, N-[(2S)-2-HYDROXY-1-OXOPROPYL]-
CAS No:210769-93-0
MF:C8H15NO4S
MW:221.27400135994
CID:3458862
PubChem ID:57329454

L-METHIONINE, N-[(2S)-2-HYDROXY-1-OXOPROPYL]- Chemical and Physical Properties

Names and Identifiers

    • L-METHIONINE, N-[(2S)-2-HYDROXY-1-OXOPROPYL]-
    • (2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-4-methylsulanylbutanoic acid
    • (S)-2-((S)-2-Hydroxypropanamido)-4-(methylthio)butanoic acid
    • SCHEMBL4572626
    • CHEBI:177660
    • N-[(2S)-2-Hydroxypropanoyl]methionine
    • 210769-93-0
    • Inchi: InChI=1S/C8H15NO4S/c1-5(10)7(11)9-6(8(12)13)3-4-14-2/h5-6,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5-,6-/m0/s1
    • InChI Key: UFMNJPDGXQPVJM-WDSKDSINSA-N

Computed Properties

  • Exact Mass: 221.07217913Da
  • Monoisotopic Mass: 221.07217913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 112Ų

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